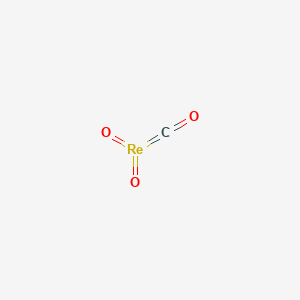
Dioxo(oxomethylidene)rhenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxo(oxomethylidene)rhenium is a compound of rhenium, characterized by the presence of two oxo groups and an oxomethylidene group. This compound is of significant interest due to its unique structural and chemical properties, which make it a valuable subject of study in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dioxo(oxomethylidene)rhenium typically involves the reaction of rhenium pentachloride with methanol in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as: [ \text{ReCl}_5 + \text{CH}_3\text{OH} \rightarrow \text{ReO}_2(\text{CH}_2\text{O}) + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Dioxo(oxomethylidene)rhenium undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state rhenium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state rhenium complexes.
Substitution: Ligand substitution reactions can replace the oxo or oxomethylidene groups with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve reagents like phosphines or amines under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxides, while reduction can produce rhenium(III) complexes.
Applications De Recherche Scientifique
Dioxo(oxomethylidene)rhenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it a potential candidate for studying enzyme mimetics and biological redox processes.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the development of advanced materials, such as high-performance alloys and coatings.
Mécanisme D'action
The mechanism by which dioxo(oxomethylidene)rhenium exerts its effects involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include various organic and inorganic substrates, and it can facilitate electron transfer processes through its oxo and oxomethylidene groups.
Comparaison Avec Des Composés Similaires
Dioxorhenium(V) complexes: These compounds share the presence of oxo groups but differ in their ligand structures.
Oxomethylidene complexes of other metals: Compounds like oxomethylidene molybdenum or tungsten have similar structural features but different reactivity profiles.
Uniqueness: Dioxo(oxomethylidene)rhenium is unique due to its specific combination of oxo and oxomethylidene groups, which confer distinct redox properties and reactivity. This makes it particularly valuable in catalytic applications and advanced material development.
Propriétés
Numéro CAS |
401621-15-6 |
|---|---|
Formule moléculaire |
CO3Re |
Poids moléculaire |
246.22 g/mol |
InChI |
InChI=1S/CO.2O.Re/c1-2;;; |
Clé InChI |
JTICKXWNAZHISN-UHFFFAOYSA-N |
SMILES canonique |
C(=O)=[Re](=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
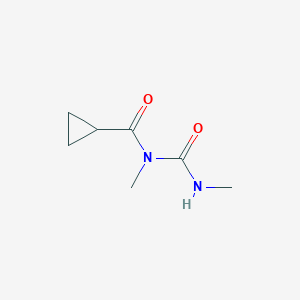
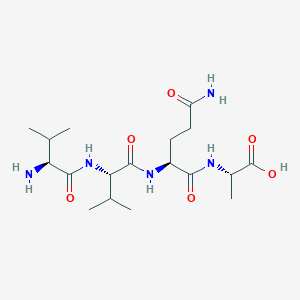
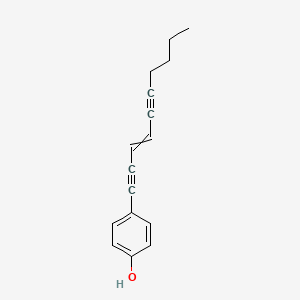

![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
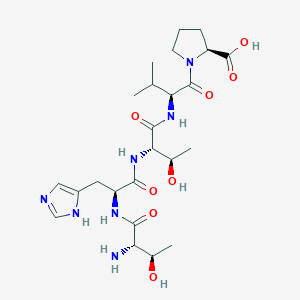
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
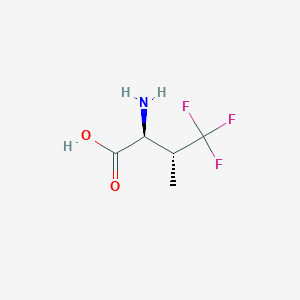
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
